N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a fascinating organic compound known for its unique structural features and potential applications. It belongs to the pyridazinone family, characterized by their nitrogen-containing heterocyclic rings. This compound has attracted considerable interest due to its promising applications in medicinal chemistry, synthetic organic chemistry, and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of an appropriate precursor containing a substituted pyridazinone framework. Key reactions may include:
Condensation reactions to form the pyridazinone core.
Alkylation to introduce the cyclopropyl group.
Sequential modifications to incorporate the ethyl and acetamide functionalities.
Industrial Production Methods
While detailed industrial methods for this specific compound are limited due to its specialized nature, general principles of large-scale organic synthesis can be applied. These include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the pyridazinone ring or other functional groups.
Substitution: Introduction of new substituents into the compound, replacing existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Conditions often involve controlling temperature, pH, and solvent choice to optimize yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to modify the compound's properties.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has found applications in several scientific research areas:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Potential as an inhibitor or modulator of biological pathways due to its structural features.
Medicine: Exploration as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or catalysts for chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes, receptors, or other biological macromolecules. The cyclopropyl and pyridazinone moieties are believed to play crucial roles in binding to these targets, influencing pathways and producing desired effects.
Comparison with Similar Compounds
Compared to other pyridazinone derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide stands out due to its unique structural features. Similar compounds include:
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
N-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
Various other pyridazinone derivatives with different substituents
The uniqueness of this compound lies in the specific combination of the cyclopropyl group and the dual pyridazinone moieties, which may impart distinct physicochemical and biological properties.
Conclusion
This compound is an intriguing compound with a wide range of potential applications. Its unique structure and reactivity make it a valuable target for synthetic chemists and researchers in various fields. Future studies are likely to uncover even more exciting possibilities for this versatile compound.
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a novel compound with significant potential in medicinal chemistry due to its unique structural features, including a pyridazinone core. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound suggests the presence of carbon, hydrogen, nitrogen, and oxygen. The cyclopropyl group and the oxopyridazine moieties are critical for its biological activity. The compound's structure allows for potential interactions with various biological targets, which may explain its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazinone have shown strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial apoptosis .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies show that similar pyridazine derivatives can inhibit pro-inflammatory cytokines and modulate pathways related to inflammation . This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Activity
This compound has demonstrated promising anticancer activity in vitro and in vivo. It induces G1 cell cycle arrest and apoptosis in cancer cell lines . The specific mechanisms involve the modulation of signaling pathways associated with cell proliferation and survival, making it a candidate for further development as an anticancer agent.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A comparative study showed that derivatives exhibited greater antimicrobial activity than standard antibiotics like ciprofloxacin .
- Cytotoxicity : In cytotoxicity assays on various cancer cell lines, this compound was found to enhance cell viability at lower concentrations while demonstrating toxicity at higher doses .
- Mechanistic Studies : Investigations into the molecular targets revealed interactions with enzymes involved in inflammatory responses and cancer progression, suggesting a multi-targeted approach to therapy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |
5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |
N-[2-[3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]ethyl]-pyridine-2-carboxamide | Methylphenyl group | Modulation of cell growth | Unique cyclopropyl group enhances reactivity |
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-13(10-20-14(22)2-1-7-17-20)16-8-9-19-15(23)6-5-12(18-19)11-3-4-11/h1-2,5-7,11H,3-4,8-10H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOOSHHLNGUPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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